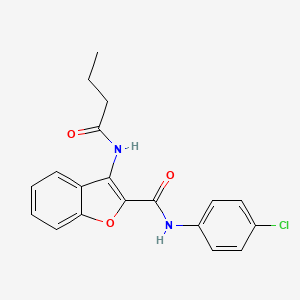

3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(butanoylamino)-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-2-5-16(23)22-17-14-6-3-4-7-15(14)25-18(17)19(24)21-13-10-8-12(20)9-11-13/h3-4,6-11H,2,5H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQMZXDBWCTGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide involves several steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations.

Chemical Reactions Analysis

3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.

Medicine: Research is ongoing to explore its therapeutic potential, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The butyramido group in the target compound provides moderate lipophilicity compared to the chlorobutanamido (more lipophilic due to Cl) or nitrobenzamido (polar, electron-withdrawing) groups.

- The 4-chlorophenyl group balances electronic effects (moderate electron-withdrawing) and steric bulk, contrasting with the 4-fluorophenyl (smaller, less electronegative) or trifluoromethoxy (strongly electron-withdrawing) groups.

The target compound (estimated MW ~380–400 Da) falls within a more drug-like range.

Synthetic Accessibility: Analogs like 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide could serve as intermediates for further acylations. Methods from (hydroxamic acid synthesis) and (AutoDock-based docking studies) may inform rational design.

Research Implications

- Biological Activity : The nitro and halogenated analogs (e.g., ) are candidates for targeting enzymes with hydrophobic or halogen-bonding active sites.

- Optimization : Substituting the butyramido chain with shorter/longer acyl groups (e.g., ’s chlorobutanamido ) could modulate solubility and target engagement.

Biological Activity

3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a butyramido group and a 4-chlorophenyl moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It is hypothesized that the compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer cell proliferation and survival .

Potential Molecular Targets

- Enzymes : The compound may interact with kinases or other enzymes that play roles in signaling pathways related to cancer.

- Receptors : It might bind to various receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, studies have demonstrated its efficacy against M-HeLa cells and P388 lymphatic leukemia cells, showing inhibition of cell growth through mechanisms that likely involve DNA damage and apoptosis induction .

Table 1: Anticancer Activity Data

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. Preliminary assays indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

- Study on Antitumor Effects : A study published in Pharmaceutical Research evaluated the effects of benzofuran derivatives, including this compound, on tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic .

- Antimicrobial Evaluation : In a separate investigation focused on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones, indicating its effectiveness as an antimicrobial agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzofuran derivatives:

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-butyramido-N-(3-chlorophenyl)benzofuran-2-carboxamide | Moderate | Low |

| 3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide | High | Moderate |

Q & A

Q. What are the standard synthetic routes for preparing 3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide?

The synthesis typically involves multi-step procedures:

- Step 1 : Benzofuran-2-carboxylic acid is activated using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) to form an active ester intermediate .

- Step 2 : Amidation with 4-chloroaniline introduces the N-(4-chlorophenyl) group.

- Step 3 : A secondary amidation at the 3-position with butyramide is achieved via nucleophilic acyl substitution. Critical parameters include solvent choice (DMF or DCM), reaction temperature (room temperature to 60°C), and purification via column chromatography or recrystallization .

Q. How is the crystal structure of this compound determined, and what software is recommended?

X-ray crystallography is the gold standard. Key steps include:

- Data collection : Use single-crystal X-ray diffraction with Mo/Kα radiation.

- Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .

- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Visualization tools like ORTEP-3 are recommended for generating publication-quality thermal ellipsoid plots .

Q. What analytical techniques are used to confirm purity and structural integrity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typical for research-grade material) .

- NMR : and NMR (DMSO-d) confirm substituent integration and absence of impurities. Key signals include aromatic protons (δ 7.2–8.1 ppm) and butyramido carbonyl (δ ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~415.1 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity variability : Validate via HPLC and elemental analysis .

- Assay conditions : Standardize protocols (e.g., cell lines, incubation time) and include positive controls (e.g., known kinase inhibitors if studying kinase inhibition).

- Metabolic instability : Perform stability assays in liver microsomes or plasma to assess degradation .

- Solubility : Use DMSO stocks with <0.1% water to prevent aggregation in aqueous buffers .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced pharmacological activity?

Focus on modifying key regions:

- Butyramido group : Replace with branched (isobutyramido) or cyclic (cyclopropanecarboxamido) analogs to alter lipophilicity and target binding .

- Benzofuran core : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 5-position to modulate electronic effects on receptor interactions .

- 4-Chlorophenyl group : Explore substituents like 3-Cl or 2,4-diCl to evaluate steric and electronic contributions to selectivity . Computational docking (e.g., AutoDock Vina) against proposed targets (e.g., kinase domains) can guide rational design .

Q. How is the metabolic profile of this compound characterized in preclinical studies?

- In vitro assays : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Phase I metabolites often include hydroxylation or N-dealkylation products .

- In silico prediction : Tools like Meteor (Lhasa Ltd.) predict metabolic soft spots, such as oxidation at the benzofuran 3-position .

- Stability testing : Monitor degradation in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to guide formulation strategies .

Q. What crystallographic challenges arise when analyzing derivatives with flexible side chains?

- Disorder modeling : Flexible butyramido chains may exhibit positional disorder. Use PART instructions in SHELXL to refine alternate conformations .

- Hydrogen bonding : Weak interactions (e.g., C–H···O) between the amide carbonyl and adjacent aromatic protons can stabilize the lattice but require high-resolution data (<1.0 Å) for accurate refinement .

- Twinned crystals : Check for twinning via PLATON’s TWINABS and apply detwinning algorithms during data integration .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the butyramido group .

- Crystallography : For poor-diffracting crystals, consider synchrotron radiation or cryocooling (100 K) to improve data quality .

- Biological assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish target-specific activity from nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.